molecular formula C7H13NO2 B3429487 (2R,4R)-4-methylpiperidine-2-carboxylic acid CAS No. 74874-06-9

(2R,4R)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B3429487
CAS No.: 74874-06-9
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-PHDIDXHHSA-N
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Description

(2R,4R)-4-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative with the molecular formula C7H13NO2. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique stereochemistry, with two chiral centers, makes it an important building block in asymmetric synthesis.

Preparation Methods

The synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with 4-methyl-2-picolinic acid.

    Hydrogenation Reduction: The 4-methyl-2-picolinic acid undergoes hydrogenation reduction to form the corresponding piperidine derivative.

    Esterification: The intermediate is then esterified to form the ester derivative.

    Crystallization and Resolution: The ester is crystallized and resolved to obtain the desired this compound.

This method is cost-effective and safe, making it suitable for industrial production.

Chemical Reactions Analysis

(2R,4R)-4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Scientific Research Applications

(2R,4R)-4-Methylpiperidine-2-carboxylic acid has several applications in scientific research :

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-methylpiperidine-2-carboxylic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it may be involved in the synthesis of compounds that inhibit enzymes or modulate receptor activity, thereby exerting therapeutic effects .

Comparison with Similar Compounds

(2R,4R)-4-Methylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

    (2S,4S)-4-Methylpiperidine-2-carboxylic acid: This is the enantiomer of this compound and has different stereochemistry.

    4-Methylpiperidine: Lacks the carboxylic acid group, making it less versatile in synthetic applications.

    Piperidine-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name

(2R,4R)-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCHLWYGMSPJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415346
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74874-06-9, 74892-81-2
Record name rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74874-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4R)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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